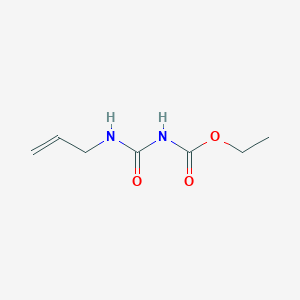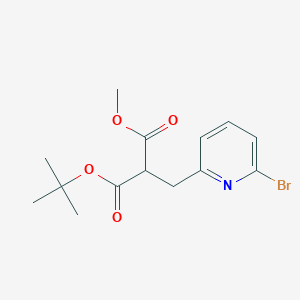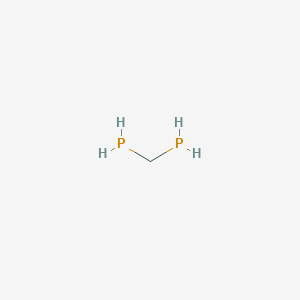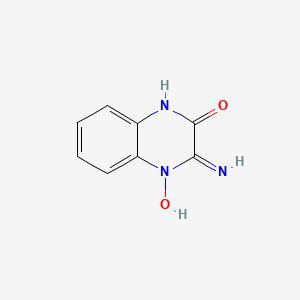
4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI): is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of an amino group at the 3-position and an oxide group at the 4-position makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with quinoxaline derivatives.
Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline dioxides.
Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.
Substitution: Various substituted quinoxalinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antibiotics and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI)
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI)
Comparison:
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI): This compound has a methyl group instead of an amino group at the 3-position, which affects its reactivity and potential applications.
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI): The presence of multiple methyl groups in this compound makes it more hydrophobic and alters its interaction with biological molecules.
Uniqueness: The presence of both an amino group and an oxide group in 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) provides a unique combination of reactivity and potential biological activity, distinguishing it from other quinoxalinone derivatives.
Eigenschaften
CAS-Nummer |
4949-18-2 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-hydroxy-3-imino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |
InChI-Schlüssel |
GDMJONXGAGJKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N)N2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
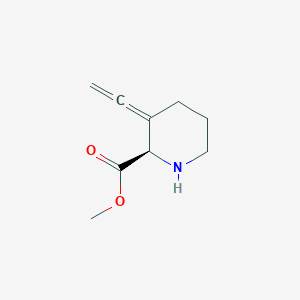

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
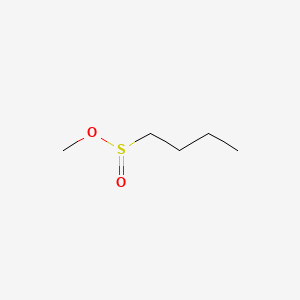
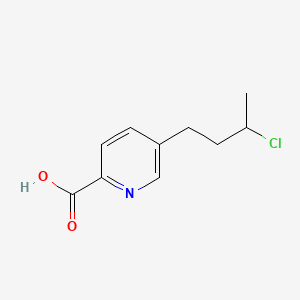
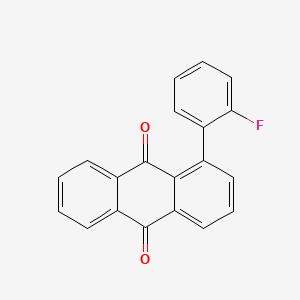

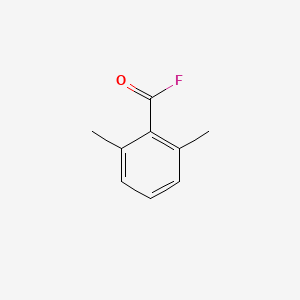
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
